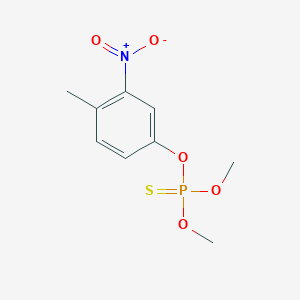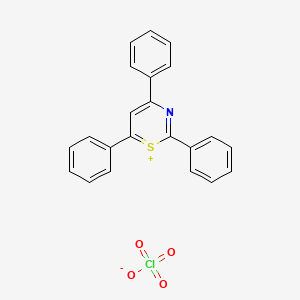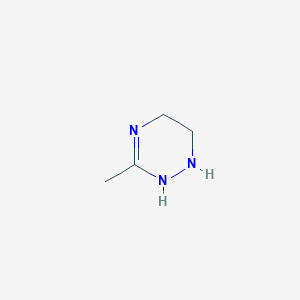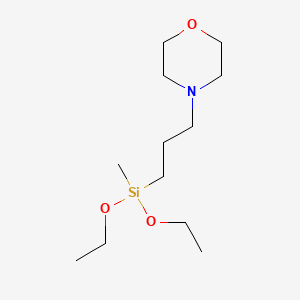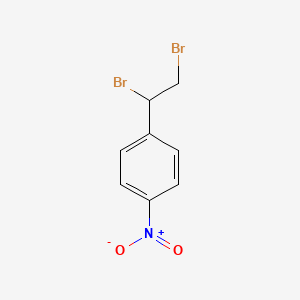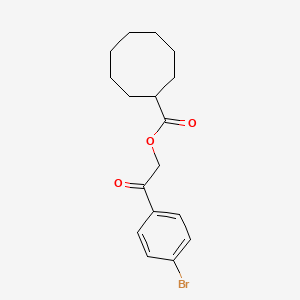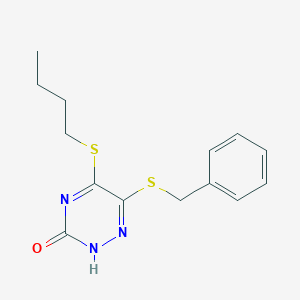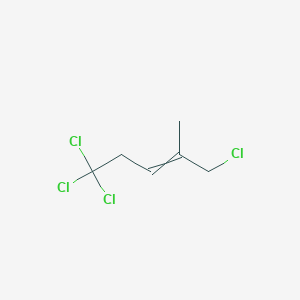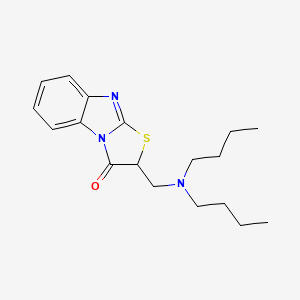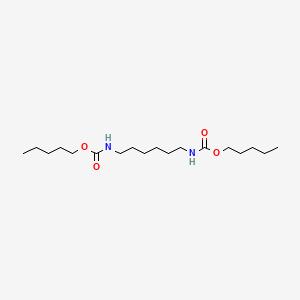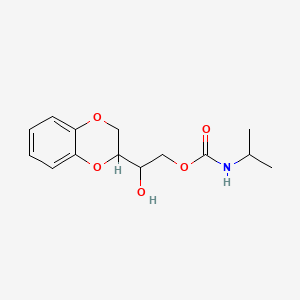![molecular formula C17H18N2OS B14705299 N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide CAS No. 23264-42-8](/img/structure/B14705299.png)
N-Methyl-N-[3-(10H-phenothiazin-10-YL)propyl]formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry. This compound is characterized by the presence of a phenothiazine core, which is a tricyclic structure consisting of two benzene rings fused to a central thiazine ring. The compound’s unique structure imparts various chemical and biological properties, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide typically involves the reaction of phenothiazine derivatives with appropriate reagents. One common method involves the alkylation of phenothiazine with N-methylformamide in the presence of a base such as sodium hydride. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenothiazine core allows for electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens and alkylating agents are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides and sulfones, while reduction can produce primary or secondary amines .
Scientific Research Applications
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s interactions with biological systems are studied to understand its potential therapeutic effects.
Medicine: Phenothiazine derivatives, including this compound, are investigated for their antipsychotic, antiemetic, and antihistaminic properties.
Industry: The compound is used in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide involves its interaction with various molecular targets. The phenothiazine core is known to interact with dopamine receptors, serotonin receptors, and other neurotransmitter systems. This interaction can modulate neurotransmission, leading to its therapeutic effects in conditions like schizophrenia and nausea .
Comparison with Similar Compounds
Similar Compounds
- 3-(10H-phenothiazin-10-yl)propanenitrile
- N,N-Dimethyl-4-(10H-phenothiazin-10-yl)aniline
- 10H-Phenothiazine-10-ethanamine
Uniqueness
N-Methyl-N-[3-(10H-phenothiazin-10-yl)propyl]formamide is unique due to its specific substitution pattern on the phenothiazine core. This substitution influences its chemical reactivity and biological activity, making it distinct from other phenothiazine derivatives .
Properties
CAS No. |
23264-42-8 |
|---|---|
Molecular Formula |
C17H18N2OS |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
N-methyl-N-(3-phenothiazin-10-ylpropyl)formamide |
InChI |
InChI=1S/C17H18N2OS/c1-18(13-20)11-6-12-19-14-7-2-4-9-16(14)21-17-10-5-3-8-15(17)19/h2-5,7-10,13H,6,11-12H2,1H3 |
InChI Key |
LINYKZIARYUXOA-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCN1C2=CC=CC=C2SC3=CC=CC=C31)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


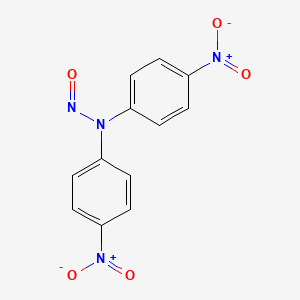
![5-phenyl-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(13),7,9,11-tetraen-3-one](/img/structure/B14705222.png)
